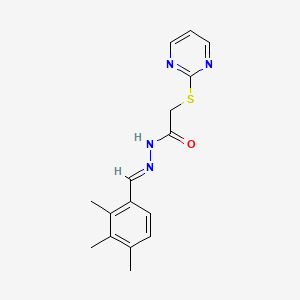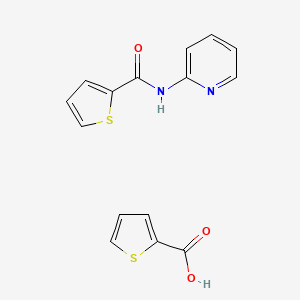![molecular formula C23H30N2O2 B5595508 2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5595508.png)
2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their complex molecular structure and potential pharmacological activities. Such compounds are synthesized through multi-step chemical processes and analyzed using various spectroscopic techniques to elucidate their structure.
Synthesis Analysis
Synthesis involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex molecule. For instance, the preparation of related piperazine derivatives can involve reactions like bromophenylmethylation and subsequent interaction with hydroxyethylpiperazine under optimized conditions, achieving high yields and confirming the structure via spectroscopic methods (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often confirmed using techniques such as X-ray crystallography, FTIR, and NMR spectroscopy. These methods provide detailed insights into the compound's geometric configuration, bond lengths, and angles, essential for understanding its chemical reactivity and interactions (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include interactions with other organic molecules, leading to a wide range of derivatives with varied properties. These reactions are pivotal for functionalizing the molecule for specific applications, highlighting the compound's chemical versatility (Tayade & Kale, 2016).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility in different solvents, are crucial for understanding the compound's behavior in various environments. These properties are influenced by the molecular structure and dictate the compound's applicability in different fields (Gabriele et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with acids, bases, and other organic compounds, are essential for predicting the compound's stability and reactivity. Studies often explore these aspects through experimental and theoretical methods, providing insights into the compound's potential applications and safety considerations (Caram et al., 1996).
科学的研究の応用
Synthesis and Biological Activity
Synthesis Techniques : Research has been conducted on the synthesis of piperazine derivatives and their applications in medicinal chemistry. For instance, Patel and Agravat (2007) explored the synthesis of new pyridine derivatives, demonstrating techniques relevant to the synthesis of compounds structurally related to 2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, which are tested for their antimicrobial activities (Patel & Agravat, 2007).
Antimicrobial Properties : The synthesized compounds exhibit variable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. The synthesis process involves the use of amino substituted benzothiazoles and various condensation techniques to achieve the desired products (Patel, Agravat, & Shaikh, 2011).
Chemical Modification and Drug Development : Another study focused on the efficient synthesis of a potent PPARpan agonist, showcasing a methodology that could be applied to the development of drugs based on the structure of 2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. This involves regioselective carbon-sulfur bond formation and highlights the potential of such compounds in drug development (Guo et al., 2006).
Pharmacological Evaluation : Research into the pharmacological properties of piperazine derivatives, including anticonvulsant activity, provides insight into the potential therapeutic applications of compounds structurally similar to 2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. Waters et al. (1986) prepared aromatic and heterocyclic esters of piperidinols and evaluated their antiepileptic activity, offering a foundation for further exploration of related compounds' pharmacological benefits (Waters et al., 1986).
特性
IUPAC Name |
[3-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-19-8-5-6-12-22(19)23(27)25-16-15-24(21(18-25)13-17-26)14-7-11-20-9-3-2-4-10-20/h2-6,8-10,12,21,26H,7,11,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOCJTZIZDVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5595438.png)
![(1-{2-[(2-amino-6-ethyl-5-methylpyrimidin-4-yl)amino]ethyl}piperidin-4-yl)methanol](/img/structure/B5595444.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)
![2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5595457.png)
![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5595462.png)
![3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595463.png)

![7-allyl-6-(2-chlorophenyl)-2-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595468.png)
![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5595502.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)
![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)